molecular formula C15H16N2O2 B8010933 Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate

Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B8010933
M. Wt: 256.30 g/mol
InChI Key: MBASWSADLKHGGK-UHFFFAOYSA-N
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Description

Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound It features a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring The benzyl group is attached to the nitrogen atom, and the carboxylate group is located at the 5-position of the pyrrolo[3,2-c]pyridine ring

Preparation Methods

The synthesis of Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone can lead to the formation of the desired bicyclic structure. The benzyl group can be introduced through a nucleophilic substitution reaction, and the carboxylate group can be added via esterification.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[3,2-c]pyridine ring. Common reagents for these reactions include alkyl halides and amines.

    Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form various esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug discovery and development. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain a fused bicyclic system with a pyrrole ring, but they differ in the additional pyrazine ring.

    Pyrrolo[2,3-c]azepin derivatives: These compounds have a similar fused ring system but with an azepin ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific structure and the presence of the benzyl and carboxylate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-14-13(10-17)6-8-16-14/h1-6,8,16H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBASWSADLKHGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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